molecular formula C27H44O3 B1209306 7alpha,26-Dihydroxycholest-4-en-3-one CAS No. 4675-38-1

7alpha,26-Dihydroxycholest-4-en-3-one

Cat. No. B1209306
CAS RN: 4675-38-1
M. Wt: 416.6 g/mol
InChI Key: KVJVJJWIEXCECB-GWUAJDSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,26-dihydroxycholest-4-en-3-one is a 7alpha-hydroxy steroid, a 26-hydroxy steroid, a cholestanoid and a 3-oxo-Delta(4) steroid. It has a role as a bile acid metabolite.

Scientific Research Applications

Enzymatic Reactions and Metabolism

  • 12alpha-Hydroxylation and Enzymatic Requirements : The enzymatic process of 12alpha-hydroxylation of substrates like 7alpha-hydroxycholest-4-en-3-one, important for bile acid synthesis, was studied in rat liver microsomes. This process showed a requirement for NADPH and properties similar to those for 12alpha-hydroxylation, suggesting a single enzyme system could be responsible for this hydroxylation of substrates like 7alpha-hydroxycholest-4-en-3-one (Mui & Elliott, 1975).

  • Role in Formation of 5alpha-Bile Acids : The microsomal fraction of iguana liver catalyzes the transformation of 7alpha,12alpha-dihydroxycholest-4-en-3-one to 5alpha-cholestane-3alpha,7alpha,12alpha-triol, suggesting this compound as an intermediate in the formation of 5alpha-bile acids from cholesterol (Hoshita et al., 1968).

Chemical Synthesis and Biological Oxidation

  • Synthesis and Oxidation Studies : The chemical synthesis of 7alpha-hydroxycholesterol and related compounds, including investigations into their oxidation by mitochondrial preparations from various animals, provides insight into the metabolism and potential applications of these compounds (Dean & Whitehouse, 1966).

Biochemical Characterization

  • Enzymatic Specificity and Activity : The enzymatic specificity of cytochrome P-450 catalyzing the 7alpha-hydroxylation of 27-hydroxycholesterol and related compounds was characterized, revealing insights into the liver's metabolic pathways and enzymatic activities related to compounds like 7alpha-hydroxycholesterol (Norlin & Wikvall, 1998).

Pharmacological Research

  • Antiprogestational Agents : The synthesis and biological study of steroidal compounds, including 7alpha-hydroxy derivatives, have shown significant antidecidual and anti-implantational activities, demonstrating the pharmacological potential of derivatives of 7alpha-hydroxycholesterol (Grunwell et al., 1976).

properties

CAS RN

4675-38-1

Product Name

7alpha,26-Dihydroxycholest-4-en-3-one

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17?,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1

InChI Key

KVJVJJWIEXCECB-GWUAJDSISA-N

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C

SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO

synonyms

7 alpha,26-dihydroxy-4-cholesten-3-one
7,26-DHXYCLSO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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